A Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)aniline: Structure, Properties, and Applications for Advanced Research
A Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)aniline: Structure, Properties, and Applications for Advanced Research
Executive Summary
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)aniline, a halogenated and fluorinated aromatic amine of significant interest to the chemical, pharmaceutical, and agrochemical industries. We delve into its core chemical identity, including its definitive structure and CAS number, and present its key physicochemical properties. This document offers insights into its synthetic pathways, highlighting the rationale behind methodological choices. Furthermore, we explore its applications as a critical intermediate and building block in the development of novel molecules, particularly in drug discovery and crop protection. A detailed protocol for safe handling and storage is provided to ensure operational excellence and laboratory safety for all research and development professionals.
Chemical Identity and Structure
Nomenclature and Key Identifiers
The unambiguous identification of a chemical compound is foundational to all scientific research. 2,3-Dichloro-6-(trifluoromethyl)aniline is registered under a unique CAS number, ensuring its precise identification in global databases and regulatory frameworks.
| Identifier | Value | Source |
| IUPAC Name | 2,3-dichloro-6-(trifluoromethyl)aniline | [1] |
| CAS Number | 1017777-92-2 | [1][2] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |
| Synonyms | 2,3-dichloro-6-(trifluoromethyl)phenylamine | [1] |
Molecular Structure
The compound's structure features a benzene ring substituted with an amine group (-NH₂), two chlorine atoms (-Cl) at the ortho and meta positions (2 and 3), and a trifluoromethyl group (-CF₃) at the other ortho position (6). This specific substitution pattern dictates its steric and electronic properties, influencing its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of 2,3-Dichloro-6-(trifluoromethyl)aniline.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.
| Property | Value | Unit |
| Molecular Weight | 230.01 | g/mol [2] |
| Melting Point | 43-45 | °C[2] |
| Appearance | Solid | - |
| Water Solubility | Low (predicted) | -[3] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted anilines like 2,3-Dichloro-6-(trifluoromethyl)aniline requires a strategic approach to control regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic route can be conceptualized from established organo-halogen and fluorine chemistry principles. A common strategy involves the functionalization of a pre-existing substituted benzene ring.
Conceptual Synthetic Protocol: Nitration and Reduction
A logical approach involves the nitration of a suitable dichlorobenzotrifluoride precursor, followed by the reduction of the nitro group to the target aniline.
Step 1: Nitration of 1,2-Dichloro-3-(trifluoromethyl)benzene
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Rationale: Introducing a nitro group provides a reliable precursor to the amine functionality. The directing effects of the existing substituents (Cl and CF₃ are deactivating and meta-directing) will influence the position of nitration.
-
Procedure:
-
Charge a reaction vessel with 1,2-dichloro-3-(trifluoromethyl)benzene.
-
Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Allow the reaction to proceed to completion, monitoring via an appropriate technique (e.g., TLC or GC-MS).
-
Work up the reaction by quenching on ice, followed by extraction with an organic solvent and purification to isolate the desired 2,3-dichloro-6-nitro-benzotrifluoride isomer.[4]
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Step 2: Reduction of 2,3-Dichloro-6-nitro-benzotrifluoride
-
Rationale: The reduction of the nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often preferred for its high efficiency and clean conversion, minimizing byproducts compared to some metal-acid reductions which could affect the chloro-substituents.
-
Procedure:
-
Dissolve the purified nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce hydrogen gas into the reaction vessel, either at atmospheric pressure or under elevated pressure, and maintain vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and remove the solvent under reduced pressure to yield the crude 2,3-Dichloro-6-(trifluoromethyl)aniline.
-
Purify the product, for example, by recrystallization or column chromatography.
-
Applications in Research and Development
The unique electronic and lipophilic properties imparted by the trifluoromethyl group, combined with the reactivity modulation from the two chlorine atoms, make this aniline a valuable building block.
-
Medicinal Chemistry: The -CF₃ group is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] 2,3-Dichloro-6-(trifluoromethyl)aniline serves as a key starting material for synthesizing complex heterocyclic systems and other active pharmaceutical ingredients (APIs).[7] Its specific substitution pattern allows for the creation of novel chemical entities with unique three-dimensional arrangements, crucial for targeted drug design.
-
Agrochemical Synthesis: In the agrochemical sector, halogenated anilines are foundational to many herbicides, fungicides, and insecticides.[7] This compound is a precursor for creating potent crop protection agents. For instance, related isomers are critical for producing phenylpyrazole insecticides like Fipronil.[8][9]
Environmental, Health, and Safety (EHS) Protocol
Adherence to rigorous safety protocols is non-negotiable when handling this compound. The following system is designed to be self-validating, ensuring a closed loop of safety from procurement to disposal.
Hazard Identification
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Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8]
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Sensitization: May cause skin sensitization.[8]
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Systemic Effects: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8]
Safe Handling Workflow
This workflow must be followed to minimize exposure and prevent environmental release.
Caption: A mandatory workflow for the safe handling of the compound.
Storage and Disposal
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Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[8][10] The storage area should be designated for toxic and corrosive materials.
-
Disposal: Dispose of the compound and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[3]
Conclusion
2,3-Dichloro-6-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential for innovation in the life sciences. Its defined structure (CAS: 1017777-92-2) and distinct physicochemical properties make it a valuable tool for researchers and synthetic chemists. Understanding its synthesis, applications, and, critically, its safety profile allows for its effective and responsible use in the development of next-generation pharmaceuticals and agrochemicals.
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- Taizhou Dachen Pharmaceutical Co., Ltd. (2014, October 1). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate.
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- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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